Dihydro-6-(benzoyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione

Description

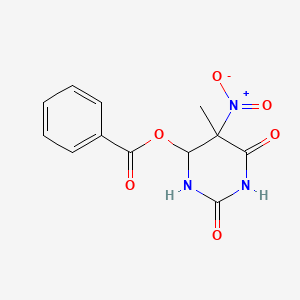

Dihydro-6-(benzoyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione is a pyrimidinedione derivative characterized by a benzoyloxy substituent at position 6, a methyl group at position 5, and a nitro group also at position 3. This compound belongs to a class of heterocyclic molecules with a saturated pyrimidine core, which is structurally related to nucleobases like uracil and thymine. Pyrimidinediones are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No. |

82531-53-1 |

|---|---|

Molecular Formula |

C12H11N3O6 |

Molecular Weight |

293.23 g/mol |

IUPAC Name |

(5-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-yl) benzoate |

InChI |

InChI=1S/C12H11N3O6/c1-12(15(19)20)9(17)13-11(18)14-10(12)21-8(16)7-5-3-2-4-6-7/h2-6,10H,1H3,(H2,13,14,17,18) |

InChI Key |

KFYWSDFWOFKPLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(NC(=O)NC1=O)OC(=O)C2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyloxy-5-nitro-4,5-dihydrothymine typically involves the following steps:

Benzoylation: The benzoyloxy group is introduced at the 4th position through a benzoylation reaction. This involves the reaction of dihydrothymine with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for 4-Benzoyloxy-5-nitro-4,5-dihydrothymine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Benzoyloxy-5-nitro-4,5-dihydrothymine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Reduction: 4-Benzoyloxy-5-amino-4,5-dihydrothymine.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Benzoyloxy-5-nitro-4,5-dihydrothymine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with DNA and enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Benzoyloxy-5-nitro-4,5-dihydrothymine involves its interaction with molecular targets such as enzymes and DNA. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoyloxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to targets .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s unique substitution pattern can be contrasted with other pyrimidinedione derivatives (Table 1). Key structural differences include variations in substituents at positions 5 and 6, which significantly alter chemical and biological properties.

Table 1: Structural and Functional Comparison of Pyrimidinedione Derivatives

Biological Activity

Dihydro-6-(benzoyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione, also known as 4-benzoyloxy-5-nitro-4,5-dihydrothymine, is a synthetic derivative of thymine characterized by a benzoyloxy group and a nitro group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity based on various studies and data.

- Molecular Formula: C12H11N3O6

- Molecular Weight: 293.23 g/mol

- CAS Number: 82531-53-1

- IUPAC Name: (5-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-yl) benzoate

- Structure:

The biological activity of this compound is primarily attributed to its interactions with cellular components such as DNA and various enzymes. The nitro group can be reduced to form reactive intermediates that may interact with nucleophiles in biological systems, potentially leading to cytotoxic effects against cancer cells and pathogens. The benzoyloxy group may enhance the compound's lipophilicity, facilitating its penetration through cellular membranes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds similar in structure have shown effectiveness against a range of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with nucleic acid synthesis.

Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound's efficacy is often linked to its ability to induce apoptosis and inhibit cell cycle progression.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 15 | Inhibition of cell growth |

| MCF7 | 10 | Induction of apoptosis |

| HeLa | 12 | Cell cycle arrest |

Anti-inflammatory Effects

In vivo studies have suggested that this compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in models of inflammatory diseases.

Case Studies

-

Study on Anticancer Activity :

In a study conducted on human lung cancer cells (A549), this compound showed an IC50 value of 15 µM. The results indicated significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways . -

Antimicrobial Efficacy :

A comparative analysis revealed that derivatives similar to Dihydro-6-(benzoyloxy)-5-methyl-5-nitro demonstrated potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL . -

Anti-inflammatory Study :

In a rat model of colitis induced by TNBS (trinitrobenzenesulfonic acid), treatment with the compound resulted in a dose-dependent reduction in TNF-alpha levels and improvement in histological scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.